(S)-6-((4-Chlorophenyl)(1H-1,2,4-triazol-1-yl)methyl)-1H-benzo[d][1,2,3]triazole
Overview
Description
(S)-6-((4-Chlorophenyl)(1H-1,2,4-triazol-1-yl)methyl)-1H-benzo[d][1,2,3]triazole is a complex organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-6-((4-Chlorophenyl)(1H-1,2,4-triazol-1-yl)methyl)-1H-benzo[d][1,2,3]triazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and aldehydes or ketones under acidic or basic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic substitution reaction using 4-chlorobenzyl chloride and a suitable nucleophile.
Coupling with Benzo[d][1,2,3]triazole: The final step involves coupling the triazole ring with the benzo[d][1,2,3]triazole moiety using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. Continuous flow chemistry and green chemistry principles can be employed to make the process more efficient and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
(S)-6-((4-Chlorophenyl)(1H-1,2,4-triazol-1-yl)methyl)-1H-benzo[d][1,2,3]triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium azide in DMF (dimethylformamide).
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of azide derivatives or other substituted products.
Scientific Research Applications
(S)-6-((4-Chlorophenyl)(1H-1,2,4-triazol-1-yl)methyl)-1H-benzo[d][1,2,3]triazole has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (S)-6-((4-Chlorophenyl)(1H-1,2,4-triazol-1-yl)methyl)-1H-benzo[d][1,2,3]triazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The triazole ring and chlorophenyl group play crucial roles in these interactions by forming hydrogen bonds and hydrophobic interactions with the target molecules .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: A simpler triazole derivative with similar electronic properties.
4-(1H-1,2,4-triazol-1-ylmethyl)aniline:
2-(1H-1,2,4-triazol-1-yl)terephthalic acid: A triazole derivative used in material science.
Uniqueness
(S)-6-((4-Chlorophenyl)(1H-1,2,4-triazol-1-yl)methyl)-1H-benzo[d][1,2,3]triazole is unique due to its complex structure, which combines a triazole ring, a chlorophenyl group, and a benzo[d][1,2,3]triazole moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Biological Activity
(S)-6-((4-Chlorophenyl)(1H-1,2,4-triazol-1-yl)methyl)-1H-benzo[d][1,2,3]triazole is a compound of significant interest due to its diverse biological activities. This article reviews the pharmacological properties, mechanisms of action, and relevant case studies related to this compound.
Chemical Structure
The molecular structure of this compound can be summarized as follows:
Property | Details |
---|---|
Molecular Formula | C₁₅H₁₃ClN₄ |
Molecular Weight | 304.75 g/mol |
IUPAC Name | This compound |
Antimicrobial Activity
Research has demonstrated that triazole compounds exhibit notable antimicrobial properties. For instance:
- Bacterial Inhibition : The compound has shown effectiveness against various bacterial strains including Escherichia coli and Staphylococcus aureus. In one study, derivatives of triazoles were tested for their Minimum Inhibitory Concentration (MIC) values against these pathogens. The results indicated that compounds with bulky hydrophobic groups displayed enhanced antibacterial activity compared to smaller molecules .
Antifungal Properties
Triazoles are well-known for their antifungal properties. The compound's structure allows it to inhibit fungal growth by interfering with ergosterol biosynthesis:
- Mechanism of Action : The inhibition of the enzyme lanosterol demethylase disrupts the synthesis of ergosterol, a critical component of fungal cell membranes. This mechanism is similar to that observed in established antifungal agents .
Anticancer Activity
This compound has been investigated for its potential as an anticancer agent:
- Aromatase Inhibition : This compound acts as an aromatase inhibitor with a reported inhibition constant (K_i) of 1 nM. Aromatase inhibitors are crucial in treating hormone-sensitive cancers such as breast cancer by reducing estrogen levels in the body .
Study 1: Antimicrobial Efficacy
In a comparative study involving various triazole derivatives, this compound was evaluated for its antibacterial activity. The results indicated a significant reduction in bacterial growth at concentrations as low as 12.5 µg/mL against resistant strains such as MRSA .
Study 2: Antifungal Activity
Another study focused on the antifungal properties of triazole derivatives showed that this compound effectively inhibited the growth of Candida albicans with an MIC value comparable to traditional antifungal agents .
Properties
IUPAC Name |
5-[(S)-(4-chlorophenyl)-(1,2,4-triazol-1-yl)methyl]-2H-benzotriazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN6/c16-12-4-1-10(2-5-12)15(22-9-17-8-18-22)11-3-6-13-14(7-11)20-21-19-13/h1-9,15H,(H,19,20,21)/t15-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXPXNFVPOUKWKJ-HNNXBMFYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C2=CC3=NNN=C3C=C2)N4C=NC=N4)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[C@@H](C2=CC3=NNN=C3C=C2)N4C=NC=N4)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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